molecular formula C15H14ClN3 B11728156 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine

2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No.: B11728156
M. Wt: 271.74 g/mol
InChI Key: ZYIVNGAPHAKUJT-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the 2-position, a methyl group at the 1-position, and an amine group at the 5-position of the benzimidazole core. The compound is synthesized via multi-step reactions involving nitration, reduction, and cyclization. For example, Milata et al. (1989) described a route starting from 2,4-dinitrochlorobenzene, proceeding through nucleophilic substitution with methylamine, partial Zinin reduction, and cyclization to yield the final product . The compound’s melting point is reported as 430–432 K, and spectroscopic data (FT-IR, NMR) confirm its structure .

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C15H14ClN3/c1-19-14-7-6-11(17)9-13(14)18-15(19)8-10-4-2-3-5-12(10)16/h2-7,9H,8,17H2,1H3

InChI Key

ZYIVNGAPHAKUJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 1-methyl-1H-benzimidazole.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives, including 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine, have shown significant anticancer activity. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines with IC50 values indicating their effectiveness compared to standard chemotherapeutics .

Antimicrobial Effects

The compound also displays antimicrobial properties. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Benzimidazole derivatives have been evaluated for their anti-inflammatory effects. For example, compounds similar to 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine have shown promising results in reducing edema and inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Cancer Treatment

Given its anticancer properties, research is ongoing to evaluate the effectiveness of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine in cancer therapy. Its ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Infection Control

With rising antibiotic resistance, compounds like 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine are being explored as alternatives to traditional antibiotics. Their broad-spectrum antimicrobial activities could provide new options for treating infections.

Case Studies and Research Findings

Several studies have documented the applications of benzimidazole derivatives:

StudyFindings
Moneer et al. (2021)Reported significant COX inhibition by benzimidazole derivatives with potential analgesic effects .
Rathore et al. (2017)Demonstrated anti-inflammatory effects of chloro-substituted benzimidazole compounds .
Shankar et al. (2017)Found selective COX-2 inhibition in certain benzimidazole derivatives, indicating potential for targeted anti-inflammatory therapy .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents (Position) Key Structural Features
2-(2-Chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine 2-(2-Cl-benzyl), 1-CH₃, 5-NH₂ Chlorobenzyl enhances lipophilicity; NH₂ enables H-bonding
2-Methyl-1H-benzimidazol-5-amine 2-CH₃, 5-NH₂ Smaller substituent (CH₃) reduces steric hindrance
2-Chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide (8c) 5-NO₂-benzamide, 4-ethylphenyl at 2-position Nitro and amide groups introduce electron-withdrawing effects
A-928605 (Kinase Inhibitor) 2-(2-Cl-benzyl), pyrazolo[3,4-d]pyrimidine core Extended heterocyclic system enhances target binding

Key Observations :

  • Chlorobenzyl vs.
  • Amine vs. Amide/Nitro : The 5-amine group in the target compound contrasts with the 5-nitrobenzamide in Compound 8c, which reduces basicity but enhances electrophilic reactivity .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Bioactivity
Target Compound 157–159 3.2 0.12 (Water) Not reported; structural analog of kinase inhibitors
2-Methyl-1H-benzimidazol-5-amine 108 1.8 1.5 (Water) Antifungal activity (MIC: 8 µg/mL)
Compound 8c 192–194 4.5 <0.01 (Water) PPARγ agonist (EC₅₀: 12 nM)
A-928605 N/A 4.8 0.05 (PBS) IGF1R inhibitor (Ki: 10 nM)

Key Findings :

  • Lipophilicity : The target compound’s LogP (3.2) is intermediate between 2-methyl analogs (1.8) and A-928605 (4.8), balancing solubility and membrane penetration.

Biological Activity

The compound 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Antimicrobial Activity

Benzimidazole derivatives, including 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine, have demonstrated potent antimicrobial effects. A study evaluating various benzimidazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.56 µg/mL against Candida species .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/mL)Target Organism
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amineTBDTBD
Benzimidazole Derivative A0.78Candida albicans
Benzimidazole Derivative B1.56Candida glabrata

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer progression. The compound has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, a study highlighted that certain benzimidazole derivatives exhibited IC50 values as low as 0.3 nM against specific cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, the cytotoxic effects of several benzimidazole derivatives were evaluated against breast and colon cancer cell lines. The results indicated that compounds with structural similarities to 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine displayed significant cytotoxicity, suggesting potential for further development as anticancer agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been recognized for their anti-inflammatory properties. They exert these effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and by blocking pro-inflammatory cytokine production. Specific substituents on the benzimidazole ring can enhance these activities; for example, modifications at the R1 position have been linked to improved COX inhibition .

Table 2: Inhibition Potency of Benzimidazole Derivatives

Compound NameCOX Inhibition IC50 (µM)Anti-inflammatory Effect
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amineTBDTBD
Benzimidazole Derivative C0.72Moderate
Benzimidazole Derivative D0.30High

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at specific positions on the benzimidazole core can significantly alter their pharmacological profiles. For instance:

  • Chloro groups at the benzyl position enhance antimicrobial activity.
  • Methyl groups contribute to increased lipophilicity, facilitating better membrane penetration.

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Excess heat during chlorobenzylation can lead to dehalogenation by-products.
  • Catalyst : Triethylamine improves nucleophilic substitution efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Chlorobenzylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C65–72
CyclizationPOCl₃, reflux, 6 hrs85–90

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Advanced Research Question
Discrepancies in NMR data often arise from:

  • Tautomerism : The benzimidazole NH group can tautomerize, altering proton environments .
  • Solvent Effects : DMSO-d₆ may cause peak broadening due to hydrogen bonding with the amine group .

Q. Methodological Recommendations :

  • Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
  • Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .
  • Validate with X-ray crystallography to confirm tautomeric forms .

What advanced techniques are recommended for elucidating the crystal structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

  • Data Collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and hydrogen-bonding analysis .
  • Validation : Check for R-factor convergence (< 0.05) and residual electron density peaks.

Table 2 : Example Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
R Factor0.055
Data-to-Parameter Ratio14.2
Hydrogen BondsN–H···Cl, C–H···π

How can researchers optimize synthetic pathways to minimize by-products like dehalogenated analogs?

Advanced Research Question
By-products often form due to:

  • Thermal Degradation : Prolonged reflux during chlorobenzylation.
  • Acidic Conditions : Hydrolysis of the chlorobenzyl group.

Q. Mitigation Strategies :

  • Low-Temperature Reactions : Use microwave-assisted synthesis to reduce thermal exposure .
  • Protecting Groups : Temporarily protect the amine with Boc groups to prevent side reactions .
  • In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust conditions dynamically.

What pharmacological screening approaches are applicable for this compound’s bioactivity studies?

Basic Research Question
Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram– bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Q. Advanced Considerations :

  • SAR Studies : Modify the chlorobenzyl or methyl groups to assess impact on bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins .

How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Advanced Research Question
Hydrogen bonds (e.g., N–H···Cl, C–H···π) influence:

  • Solubility : Strong intermolecular bonds reduce solubility in non-polar solvents .
  • Stability : Lattice energy from H-bonds increases thermal stability.

Q. Analysis Tools :

  • Graph Set Analysis : Classify H-bond motifs (e.g., rings, chains) using Etter’s notation .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., Cl···H contacts) via CrystalExplorer .

What are the limitations of IR spectroscopy in characterizing this compound’s amine group?

Basic Research Question
IR stretches for NH/amine groups (~3300 cm⁻¹) may overlap with O–H or aromatic C–H peaks.

Q. Resolution Strategies :

  • Deuteration : Replace NH with ND to shift stretches to ~2500 cm⁻¹ .
  • Complementary Techniques : Use Raman spectroscopy to distinguish NH from CH vibrations .

How can researchers validate synthetic purity without commercial standards?

Advanced Research Question

  • Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N/Cl percentages.
  • Chromatographic Purity : Use HPLC with a diode-array detector (DAD) to identify UV-active impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Use Gaussian09 to model transition states and activation energies for chlorobenzyl group reactions.
  • NBO Analysis : Identify charge distribution at reactive sites (e.g., benzimidazole N-atom) .

How do steric effects from the 2-chlorobenzyl group influence regioselectivity in further functionalization?

Advanced Research Question
The bulky 2-chlorobenzyl group directs electrophilic attacks to the less hindered C4 position of the benzimidazole ring.

Q. Experimental Validation :

  • NOESY NMR : Detect spatial proximity between chlorobenzyl protons and adjacent substituents .
  • Crystallographic Data : Measure dihedral angles to confirm steric hindrance .

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